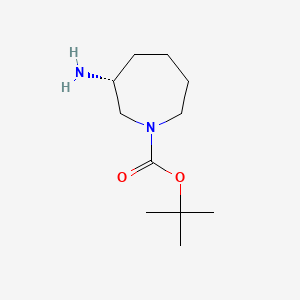
beta-Nicotyrine L-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Nicotyrine L-tartrate: is a biochemical compound with the molecular formula C10H10N2•C4O6H6 and a molecular weight of 308.29 . It is a derivative of nicotyrine, a minor tobacco alkaloid. This compound is primarily used in research settings, particularly in the study of nicotine metabolism and its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Nicotyrine L-tartrate can be synthesized from nicotine through catalytic dehydrogenation. This process involves the removal of hydrogen atoms from nicotine, resulting in the formation of nicotyrine. The nicotyrine is then reacted with L-tartaric acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of nicotine from tobacco biomass followed by catalytic pyrolysis. This method ensures a high yield of nicotyrine, which is then converted to this compound through a reaction with L-tartaric acid .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Nicotyrine L-tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of various oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can convert this compound back to its precursor forms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Various oxidation products, depending on the specific conditions and reagents used.
Reduction: Nicotine and other reduced forms of the compound.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
Beta-Nicotyrine L-tartrate has several scientific research applications, including:
Chemistry: Used as a reference material in the study of nicotine and its derivatives.
Biology: Used to study the metabolism of nicotine and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in nicotine addiction.
Industry: Used in the development of reduced-risk tobacco products and nicotine replacement therapies
Mécanisme D'action
Beta-Nicotyrine L-tartrate exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of nicotine. By inhibiting these enzymes, this compound can delay the clearance of nicotine from the body, leading to prolonged effects of nicotine and attenuated withdrawal symptoms .
Comparaison Avec Des Composés Similaires
Alpha-Nicotyrine: A positional isomer of beta-Nicotyrine.
Myosmine: Another minor tobacco alkaloid with similar properties.
Cotinine: A major metabolite of nicotine with similar biological effects.
Uniqueness: Beta-Nicotyrine L-tartrate is unique in its specific inhibition of CYP2A6 and CYP2A13 enzymes, which play a crucial role in nicotine metabolism. This makes it particularly useful in research focused on nicotine addiction and metabolism .
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2-8H,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGRAGZPFUOEG-LREBCSMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858178 |
Source


|
| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--3-(1-methyl-1H-pyrrol-2-yl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4315-37-1 |
Source


|
| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--3-(1-methyl-1H-pyrrol-2-yl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)








